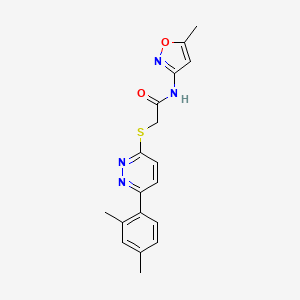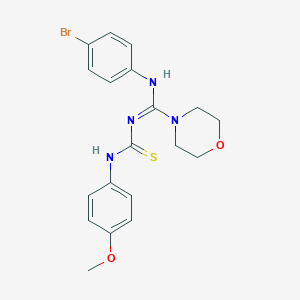
(E)-N'-(4-bromophenyl)-N-((4-methoxyphenyl)carbamothioyl)morpholine-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. The compound’s role or use in the industry or research might also be mentioned.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It might also include the yield and purity of the final product.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties like melting point, boiling point, solubility, and density. Its chemical properties like acidity or basicity, redox potential, and reactivity would also be studied.Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Reactions
- Synthesis of Morpholine Derivatives : Morpholine derivatives, including those with complex bromophenyl and methoxyphenyl groups, are synthesized through reactions involving nucleophilic reagents. These processes often lead to the formation of isomers with significant chemical and potentially biological activity. For example, reactions of 2-bromo-1-phenyl- and 2-bromo-1-(4-methylphenyl)-3,4,4-trichlorobut-3-en-1-ones with morpholine result in 3-amino-1-aryl-2-bromo-4,4-dichlorobut-2-en-1-ones, illustrating the versatility of morpholine in synthesizing complex organic compounds (Potkin, Petkevich, & Kurman, 2007).
Biological Activities
- Anti-hyperglycemic Activity : Novel carboximidamides derived from cyanamides and linked with morpholine have shown significant anti-hyperglycemic effects. These compounds, such as N-(4,6-Dimethylpyrimidin-2-yl)morpholine-4-carboximidamide, demonstrate potential as therapeutic agents against diabetes, emphasizing the importance of morpholine derivatives in medicinal chemistry (Moustafa et al., 2021).
Advanced Materials and Chemical Synthesis
- Polyesteramides with Functional Groups : The synthesis of biodegradable polyesteramides incorporating morpholine derivatives showcases the application of these compounds in developing new materials. Morpholine-2,5-dione derivatives have been used to create polymers with potential applications in biomedicine and materials science, illustrating the compound's utility beyond pharmaceuticals (Veld, Dijkstra, & Feijen, 1992).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Proper handling, storage, and disposal procedures would also be detailed.
Zukünftige Richtungen
This involves speculating on potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to improve its properties, and any unanswered questions about its behavior.
Eigenschaften
IUPAC Name |
(1Z)-1-[(4-bromoanilino)-morpholin-4-ylmethylidene]-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O2S/c1-25-17-8-6-16(7-9-17)22-19(27)23-18(24-10-12-26-13-11-24)21-15-4-2-14(20)3-5-15/h2-9H,10-13H2,1H3,(H2,21,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKUSBAPTZTABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N=C(NC2=CC=C(C=C2)Br)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=S)/N=C(/NC2=CC=C(C=C2)Br)\N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(4-bromophenyl)-N-((4-methoxyphenyl)carbamothioyl)morpholine-4-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-fluorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2658551.png)
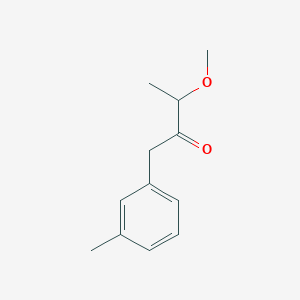
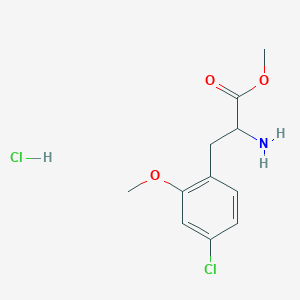
![3,9-dibenzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2658555.png)
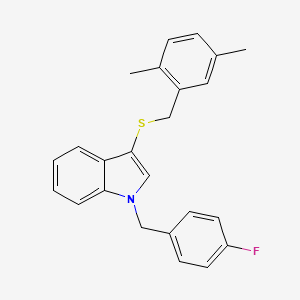
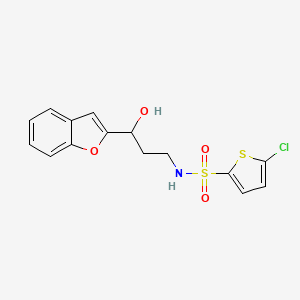
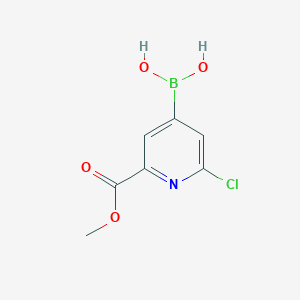
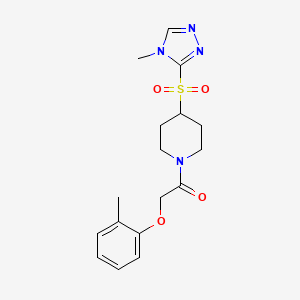
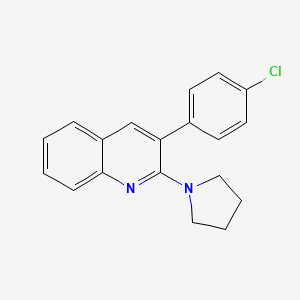
![2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2658564.png)
![Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2658567.png)
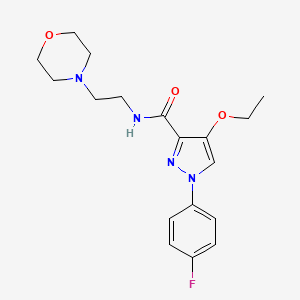
![N-[4-(acetylamino)phenyl]-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2658570.png)
